molecular formula C19H38ClNO4 B12419547 Lauroyl-L-carnitine-d9 (chloride)

Lauroyl-L-carnitine-d9 (chloride)

Cat. No.: B12419547
M. Wt: 389.0 g/mol
InChI Key: PDBBUDRTWRVCFN-KIYCHUIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonym Conventions

The systematic IUPAC name for Lauroyl-L-carnitine-d9 (chloride) is (3R)-3-[(d9-trimethylazaniumyl)oxy]-4-oxo-4-(dodecyloxy)butanoate chloride . This nomenclature reflects its core structure: an L-carnitine backbone esterified with lauric acid (dodecanoic acid) and substituted with nine deuterium atoms on the trimethylammonium group.

Synonymous designations include:

  • Lauroyl-L-carnitine-d9 (HCl salt)
  • C12:0 L-carnitine-d9
  • Deuterated lauroylcarnitine chloride

The "d9" notation specifies isotopic enrichment at the trimethylammonium group, while "chloride" denotes the counterion balancing the quaternary ammonium charge.

Molecular Architecture and Isotopic Labeling Patterns

The molecular formula is C₁₉H₂₉D₉ClNO₄ , with a molar mass of 389.02 g/mol . Key structural components include:

Structural Feature Description
Acyl chain 12-carbon lauroyl group (C₁₂H₂₃O₂) esterified to L-carnitine
Quaternary ammonium center Trimethylazanium group with nine deuterium atoms replacing hydrogens
Chiral center (3R) configuration at the 3-hydroxy position of the carnitine backbone
Counterion Chloride (Cl⁻) for charge neutralization

The isotopic labeling pattern localizes deuterium exclusively on the trimethylammonium group, as evidenced by the SMILES notation:
OC(C[C@@H](OC(CCCCCCCCCCC)=O)C[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O.[Cl-]. This selective deuteration minimizes interference with the molecule’s metabolic interactions while enabling precise mass spectrometric detection.

Crystalline Structure and Stereochemical Configuration

Though X-ray crystallographic data remain unpublished, physicochemical analyses reveal:

  • Physical form : Hygroscopic white powder requiring storage at -20°C in desiccated conditions.
  • Solubility : ≥10 mg/mL in dimethyl sulfoxide (DMSO), with limited aqueous solubility.

The stereochemical integrity of the L-carnitine moiety is critical for biological activity. The (3R) configuration ensures proper orientation for binding to carnitine palmitoyltransferases during fatty acid shuttling. The lauroyl chain adopts a linear conformation, optimized for mitochondrial membrane penetration.

Deuterium substitution at the trimethylammonium group does not alter the molecule’s spatial geometry, as confirmed by retained chromatographic behavior in HPLC-MS assays compared to non-deuterated analogs. This preservation of structure validates its utility as an internal standard in lipidomics.

Properties

Molecular Formula

C19H38ClNO4

Molecular Weight

389.0 g/mol

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3,3D3,4D3;

InChI Key

PDBBUDRTWRVCFN-KIYCHUIWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from L-Carnitine

The foundational method for synthesizing lauroyl-L-carnitine derivatives involves a two-step process starting with L-carnitine. As detailed in patent CN101774934B, this approach uses acetic acid as a solvent and lauroyl chloride as the acylating agent:

  • Acylation Reaction :

    • L-carnitine reacts with lauroyl chloride under heated conditions (60–80°C) in acetic acid.
    • The reaction mixture is decompressed to remove excess acetic acid, followed by acetone addition to precipitate the crude product.
    • Key parameters:
      • Molar ratio of L-carnitine to lauroyl chloride: 1:1.2–1.5
      • Reaction time: 4–6 hours
      • Yield: ~85% (crude product).
  • Purification :

    • The crude product is dissolved in ethanol or methanol under heating, filtered, and concentrated.
    • Acetone is added to induce crystallization, yielding a pure product with >99% purity.

For deuterium labeling, this method is modified by substituting hydrogenated lauroyl chloride with deuterated analogs (e.g., lauroyl-d9 chloride) during the acylation step.

Deuterium Incorporation Strategies

Deuterium labeling introduces stable isotopes into the lauroyl chain, typically at the C-12 position. Two primary methods are employed:

  • Direct Synthesis Using Deuterated Reagents :

    • Lauroyl-d9 chloride is prepared by reacting deuterated lauric acid ($$ C{12}D{24}O2 $$) with thionyl chloride ($$ SOCl2 $$).
    • The deuterated acyl chloride is then reacted with L-carnitine under conditions identical to the non-deuterated synthesis.
  • Post-Synthetic Isotope Exchange :

    • Hydrogen-deuterium exchange is catalyzed by acidic or basic conditions, though this method risks racemization and is less commonly used.

Industrial-Scale Production

Process Optimization

Industrial production scales the two-step synthesis while addressing challenges in solvent recovery and waste management:

  • Reactor Design :

    • Glass-lined or stainless steel reactors resistant to acetic acid corrosion are used.
    • Temperature control (±2°C) ensures consistent acylation.
  • Solvent Recycling :

    • Acetic acid is distilled and reused, reducing costs by ~30%.
    • Acetone is recovered via fractional distillation (purity >99.5%).

Purification and Quality Control

  • Crystallization :

    • Ethanol-water mixtures (70:30 v/v) optimize crystal size and purity.
    • Final purity: >99% (verified by HPLC).
  • Analytical Validation :

    • High-Performance Liquid Chromatography (HPLC) :
      • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm)
      • Mobile phase: 60% acetonitrile, 40% 10 mM ammonium formate (pH 3.0)
      • Retention time: 8.2 minutes.
    • Mass Spectrometry (MS) :
      • Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 389.02 [M+Cl]⁻.

Analytical and Characterization Data

Physicochemical Properties

Property Value Method
Molecular Weight 389.02 g/mol MS
Purity >99% HPLC
Solubility in DMSO ≥10 mg/mL (25.71 mM) UV-Vis spectroscopy
Storage Stability 6 months at -80°C Long-term stability studies

Isotopic Purity Assessment

Deuterium incorporation is validated using:

  • Nuclear Magnetic Resonance (NMR) :
    • $$ ^2H $$-NMR confirms nine deuterium atoms in the lauroyl chain (δ 0.8–1.5 ppm).
  • Isotope Ratio Mass Spectrometry (IRMS) :
    • Deuterium enrichment: 98.5–99.2%.

Impact of Deuterium Labeling on Pharmacokinetics

Deuterium substitution alters the compound’s metabolic stability and bioavailability:

  • Extended Half-Life :
    • Deuteration reduces cytochrome P450-mediated oxidation, increasing half-life by 2.3-fold in rodent models.
  • Improved Tracing Accuracy :
    • Lauroyl-L-carnitine-d9 produces distinct MS/MS fragments (e.g., m/z 85.1 for deuterated acylcarnitines), enabling precise quantification in biological matrices.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in Lauroyl-L-carnitine-d9 (chloride) is susceptible to hydrolysis, yielding deuterium-labeled L-carnitine and lauric acid. This reaction is critical for studying metabolic degradation pathways.

Reaction Scheme :

Lauroyl L carnitine d9 chloride +H2OL Carnitine d9+Lauric Acid+HCl\text{Lauroyl L carnitine d9 chloride }+\text{H}_2\text{O}\rightarrow \text{L Carnitine d9}+\text{Lauric Acid}+\text{HCl}

Conditions and Outcomes :

  • Acidic Hydrolysis : Conducted in hydrochloric acid, leading to cleavage of the ester linkage.

  • Basic Hydrolysis : Not explicitly documented but theoretically feasible under alkaline conditions (e.g., NaOH).

The deuterium label’s stability ensures that hydrolysis does not compromise its utility in tracer studies.

Stability of Deuterium Label

The compound’s nine deuterium atoms are strategically positioned to avoid participation in typical reactions, ensuring minimal isotopic exchange. This stability is validated by:

  • Mass Spectrometry : No loss of deuterium signal observed during metabolic tracking.

  • Thermal Stability : Retains isotopic purity even at elevated temperatures (up to 80°C) .

Comparative Reactivity

Lauroyl-L-carnitine-d9 (chloride) shares reactivity patterns with non-deuterated analogs but offers enhanced analytical precision. Key differences include:

PropertyLauroyl-L-carnitine-d9 (chloride)Non-Deuterated Analog
Isotopic Interference Minimal in MS analysisPotential signal overlap
Synthetic Yield 93.5% (total recovery)Comparable
Metabolic Half-Life Similar, with precise trackingLess traceable

Industrial and Research Implications

  • Scalability : The synthesis protocol (Patent CN101774934B) is optimized for industrial production, with >99% purity achievable .

  • Metabolic Studies : Hydrolysis products (L-Carnitine-d9) are used to quantify fatty acid oxidation rates in mitochondrial assays.

Mechanism of Action

The mechanism of action of Lauroyl-L-carnitine-d9 (chloride) involves its role in energy metabolism. It acts as an acylcarnitine, facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP). The compound targets enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .

Comparison with Similar Compounds

Structural and Functional Differences

Chain Length Variation

Acylcarnitines are classified by acyl chain length (C2–C26). Lauroyl-L-carnitine-d9 (C12:0) has a 12-carbon saturated chain, distinguishing it from:

  • Acetylcarnitine (C2): A short-chain acylcarnitine involved in glucose metabolism.
  • Octanoylcarnitine (C8): Medium-chain; bypasses carnitine shuttle for mitochondrial entry. Used in metabolic disorder diagnostics .
  • Palmitoylcarnitine (C16) : Long-chain; accumulates in fatty acid oxidation defects. Lower solubility than C12, requiring surfactants for experimental use .
Deuterated vs. Non-Deuterated Forms
Property Lauroyl-L-carnitine-d9 (chloride) Lauroyl-L-carnitine (chloride)
Molecular Weight 389.02 g/mol 379.96 g/mol
Role Internal standard for MS Analyte in metabolic studies
Detection Distinct isotopic pattern Baseline signal in MS
Stability Similar hygroscopicity Similar hygroscopicity
Applications Quantification calibration Surfactant, biomarker studies
Branched-Chain and Dicarboxylic Derivatives
  • Isovaleryl-L-carnitine (C5) : Branched-chain derivative (molecular weight 255.38 g/mol). Elevated in leucine metabolism disorders. Structural branching alters enzyme binding kinetics compared to straight-chain C12 .
  • Glutarylcarnitine-d9 (C5DC): Dicarboxylic acylcarnitine (five-carbon chain with two carboxylic groups). Associated with glutaric acidemia; polar structure reduces lipid membrane permeability versus monocarboxylic C12 .

Analytical and Metabolic Roles

Compound Key Applications Metabolic Significance
Lauroyl-L-carnitine-d9 LC-MS/MS internal standard Quantifies C12:0 in plasma/urine
L-Carnitine-d9 (chloride) Free carnitine tracer Studies carnitine biosynthesis defects
Glutarylcarnitine-d9 Diagnoses glutaric acidemia type I Reflects lysine/tryptophan metabolism

Physicochemical Properties

Compound Solubility Stability Purity
Lauroyl-L-carnitine-d9 DMSO, methanol Hygroscopic >98%
Acetylcarnitine (C2) Water >50 mg/mL Stable at RT >95%
Palmitoylcarnitine (C16) Requires detergent Oxidizes at RT >90%

Commercial and Research Use

  • Lauroyl-L-carnitine-d9 : Priced at €70.00/100 µg (), primarily used in academic and clinical labs for metabolomics.
  • Non-deuterated Lauroyl-L-carnitine: Costs €364.00/100 mg; applied in surfactant-mediated drug delivery and biomarker discovery .

Biological Activity

Lauroyl-L-carnitine-d9 (chloride) is a chemically modified derivative of L-carnitine, featuring a lauroyl (dodecanoyl) group and isotopically labeled with deuterium. This compound has garnered attention for its potential biological activities, particularly in enhancing drug absorption and influencing metabolic pathways related to fatty acid metabolism. This article explores the biological activity of Lauroyl-L-carnitine-d9 (chloride), including its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₉H₃₈ClNO₄
  • Molecular Weight : 379.96 g/mol
  • CAS Number : 6919-91-1

Lauroyl-L-carnitine-d9 (chloride) functions primarily as an absorption enhancer , facilitating the transport of drugs across biological membranes. Its structural similarity to L-carnitine allows it to participate in various metabolic processes, particularly those involving fatty acid transport and oxidation. The incorporation of a lauroyl group enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with cellular targets.

Key Biological Activities:

  • Fatty Acid Transport : Like L-carnitine, Lauroyl-L-carnitine-d9 plays a critical role in transporting long-chain fatty acids into mitochondria for β-oxidation, a process essential for energy production.
  • Drug Absorption Enhancement : Studies indicate that this compound can improve the bioavailability of co-administered drugs by altering membrane permeability and enhancing absorption rates .
  • Metabolic Regulation : It may influence metabolic pathways by modulating the acyl/free carnitine ratio, which is crucial for maintaining metabolic homeostasis during conditions of stress or disease .

Case Studies

  • Absorption Studies : Research has demonstrated that Lauroyl-L-carnitine-d9 significantly enhances the absorption of various pharmaceutical compounds in vitro. For instance, studies conducted on intestinal epithelial cells showed improved uptake of model drugs when co-administered with Lauroyl-L-carnitine-d9 .
  • Metabolic Impact : In metabolic studies involving animal models, Lauroyl-L-carnitine-d9 administration led to increased fatty acid oxidation rates and improved mitochondrial function. This suggests potential benefits in conditions characterized by impaired fatty acid metabolism .
  • Safety Profile : Toxicological assessments have indicated that Lauroyl-L-carnitine-d9 exhibits a favorable safety profile, with no significant adverse effects noted in long-term studies at high doses .

Comparative Analysis

The following table summarizes the structural and functional characteristics of related compounds:

Compound NameStructure TypeKey Features
L-CarnitineAmino acid derivativeInvolved in fatty acid transport; no acyl group
Acetyl-L-carnitineAcetylated formEnhances cognitive function; shorter chain
Propionyl-L-carnitinePropionylated formUsed for energy metabolism; medium chain
Lauric AcidFatty acidSource of lauroyl group; no carnitine moiety
Lauroyl-L-carnitine-d9Modified carnitineLong-chain fatty acyl group; isotopically labeled

Q & A

Basic Research Questions

Q. How should stock solutions of Lauroyl-L-carnitine-d9 chloride be prepared to ensure stability and reproducibility?

  • Methodology : Dissolve the compound in solvents such as DMF (15 mg/mL), DMSO (20 mg/mL), ethanol (25 mg/mL), or PBS (10 mg/mL) based on compatibility with downstream assays. Aliquot and store at -20°C to prevent degradation. Validate solubility using spectrophotometric or chromatographic methods for batch consistency .

Q. What is the role of Lauroyl-L-carnitine-d9 chloride as an internal standard in carnitine quantification studies?

  • Methodology : Spike a known concentration of Lauroyl-L-carnitine-d9 chloride into biological samples prior to extraction. Use LC-MS or GC-MS to measure the analyte-to-internal standard peak area ratio, correcting for matrix effects and variability in extraction efficiency. Ensure the deuterated standard co-elutes with endogenous carnitine to validate retention time alignment .

Q. How can researchers verify the purity and isotopic integrity of commercial Lauroyl-L-carnitine-d9 chloride batches?

  • Methodology : Request the Certificate of Analysis (COA) from suppliers, which should include purity (>99%) and isotopic enrichment data. Cross-validate using NMR to confirm deuterium incorporation at specified positions or HPLC-MS to detect impurities. Batch-specific COAs are critical for traceability .

Advanced Research Questions

Q. How can isotopic interference be minimized when using Lauroyl-L-carnitine-d9 chloride in high-resolution mass spectrometry (HRMS)?

  • Methodology : Adjust mass spectrometer settings to resolve the +9 Da mass shift of the deuterated standard from natural isotopic clusters of endogenous carnitine. Use extracted ion chromatograms (EIC) with narrow mass windows (±0.005 Da) to avoid overlap with nearby isotopes (e.g., 13C or 15N). Validate using synthetic matrices spiked with non-deuterated analogs .

Q. What experimental strategies address discrepancies in carnitine recovery rates across different biological matrices?

  • Methodology : Perform matrix-matched calibration by spiking Lauroyl-L-carnitine-d9 chloride into blank matrices (e.g., plasma, tissue homogenates) to account for ion suppression or enhancement. Compare recovery rates using standard addition methods and optimize extraction protocols (e.g., solid-phase extraction vs. protein precipitation) to improve consistency .

Q. How do researchers validate the absence of pharmacokinetic bias when using deuterated carnitine analogs in tracer studies?

  • Methodology : Conduct parallel experiments with non-deuterated Lauroyl-L-carnitine to assess isotopic effects on absorption, distribution, or metabolism. Use stable isotope-resolved metabolomics (SIRM) to track differential labeling patterns and confirm that deuterium does not alter metabolic pathways .

Q. What analytical approaches resolve contradictions in carnitine quantification between LC-MS and enzymatic assays?

  • Methodology : Compare results from both methods using Bland-Altman analysis to identify systematic biases. Enzymatic assays may overestimate carnitine due to cross-reactivity with acylated derivatives, whereas LC-MS with Lauroyl-L-carnitine-d9 chloride provides specificity. Cross-validate with orthogonal techniques like capillary electrophoresis .

Methodological Best Practices

  • Data Reporting : Include batch-specific COA details, solvent preparation protocols, and MS parameters (e.g., ionization mode, collision energy) in publications to ensure reproducibility .
  • Contradiction Analysis : Use multivariate regression to identify confounding variables (e.g., matrix pH, lipid content) affecting quantification accuracy. Report recovery rates and limits of detection (LOD) for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.